

# Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrín

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## Compound of Interest

Compound Name: Meleagrín

Cat. No.: B1676177

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

The c-Met receptor tyrosine kinase is a well-documented proto-oncogene, and its dysregulation is implicated in numerous human cancers, making it a prime target for therapeutic intervention. [1][2][3][4] **Meleagrín**, an indole alkaloid derived from the fungus *Penicillium chrysogenum*, has been identified as a novel, ATP-competitive inhibitor of c-Met, showing potential for controlling c-Met-dependent malignancies. [5][6] This application note provides a detailed protocol for a robust, high-throughput c-Met kinase inhibition assay using **Meleagrín**. The methodology is based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, which offers high sensitivity and a simplified workflow. Included are detailed experimental procedures, data analysis guidelines, and representative data to guide researchers in evaluating **Meleagrín** and other potential c-Met inhibitors.

## Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair. [4][7] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration. [1][7] In many cancers, aberrant c-Met activation through overexpression,

mutation, or gene amplification leads to tumor growth, angiogenesis, and metastasis.[2][7] This makes c-Met an attractive target for cancer drug discovery.

**Caption:** The c-Met signaling pathway upon HGF stimulation.

## Assay Principle: LANCE® Ultra TR-FRET

This protocol employs the LANCE® Ultra TR-FRET technology, a sensitive and robust method for measuring kinase activity.[8][9] The assay involves a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody.

- **Kinase Reaction:** In the presence of ATP, active c-Met kinase phosphorylates the ULight™-labeled substrate.
- **Detection:** A Eu-labeled antibody that specifically recognizes the phosphorylated substrate is added. The binding of the antibody to the phosphorylated peptide brings the Eu-donor and the ULight™-acceptor into close proximity.
- **Signal Generation:** Upon excitation at 320-340 nm, energy is transferred from the Europium donor to the ULight™ acceptor, which then emits a specific signal at 665 nm.[10][11] The intensity of this signal is directly proportional to the amount of phosphorylated substrate, and therefore, to the c-Met kinase activity. Inhibitors like **MeleagrIn** will reduce phosphorylation, leading to a decrease in the TR-FRET signal.

## Materials and Reagents

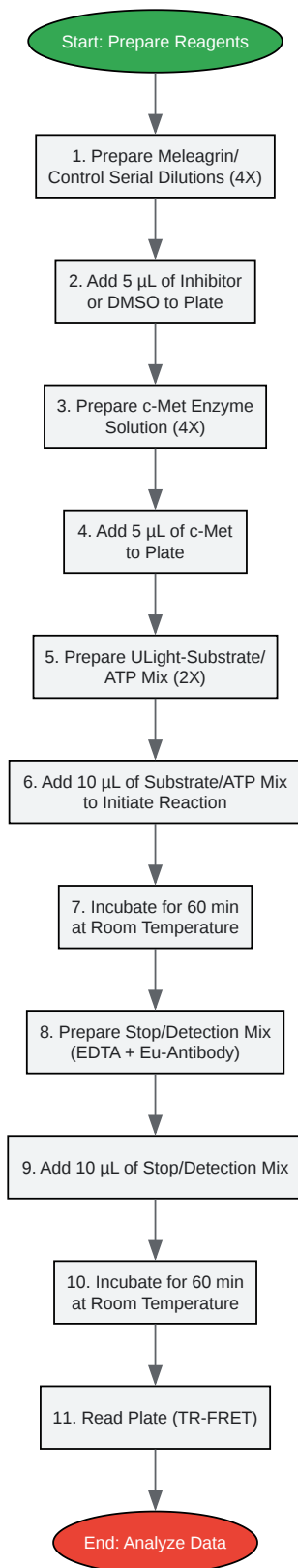
Reagent	Supplier	Catalog Number (Example)
Recombinant Human c-Met (catalytic domain)	BPS Bioscience	40255
LANCE® Ultra ULight™-poly GT Substrate	PerkinElmer	TRF0100
LANCE® Eu-W1024-labeled Anti-Phosphotyrosine Ab (PT66)	PerkinElmer	AD0068
LANCE® 10X Detection Buffer	PerkinElmer	CR97-100
ATP (Adenosine 5'-triphosphate)	Sigma-Aldrich	A7699
Meleagrins	MedchemExpress	HY-N6727
Staurosporine (Control Inhibitor)	Sigma-Aldrich	S4400
Kinase Buffer (1X)	See preparation below	-
White, low-volume, 384-well assay plates	Corning	3572
TR-FRET capable microplate reader	Various	-

#### Preparation of Buffers and Reagents:

- 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Prepare from stock solutions and store at 4°C.
- **Meleagrins** Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. **Meleagrins** is poorly soluble in water.[12]
- ATP Stock Solution: Prepare a 10 mM stock solution in water. Adjust pH to 7.4 if necessary.
- 1X Detection Buffer: Dilute the 10X LANCE® Detection Buffer to 1X using deionized water.

## Experimental Protocol

The following protocol is designed for a 384-well plate with a final assay volume of 20  $\mu\text{L}$ .



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**Caption:** Workflow for the c-Met TR-FRET inhibition assay.

#### Step-by-Step Procedure:

- Inhibitor Preparation:
  - Prepare a serial dilution series of **Meleagrín** (and/or a control inhibitor like Staurosporine) in 1X Kinase Buffer containing DMSO. A typical starting point is a 10-point, 3-fold dilution series.
  - The final concentration of DMSO in the assay should not exceed 1%.[\[13\]](#)
  - Prepare these solutions at a 4X final concentration.
- Assay Plate Setup:
  - Add 5  $\mu$ L of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate.
  - For control wells, add 5  $\mu$ L of 1X Kinase Buffer with the same percentage of DMSO:
    - Positive Control (0% inhibition): No inhibitor.
    - Negative Control (100% inhibition): A high concentration of a potent inhibitor (e.g., 10  $\mu$ M Staurosporine) or no enzyme.
- Enzyme Addition:
  - Thaw the recombinant c-Met enzyme on ice.
  - Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration (e.g., 4 nM, final concentration will be 1 nM). Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.
  - Add 5  $\mu$ L of the 4X enzyme solution to all wells except the "no enzyme" negative controls.
- Initiate Kinase Reaction:

- Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. A typical concentration is 100 nM ULight™-substrate and 20 μM ATP. Note: The ATP concentration should be at or near its  $K_m$  for the enzyme, which must be determined experimentally.
- Add 10 μL of the 2X substrate/ATP mix to all wells to start the reaction. The final volume is now 20 μL.
- Cover the plate and incubate for 60 minutes at room temperature.
- Stop and Detect:
  - Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. A final concentration of 2 nM Eu-Antibody is recommended.
  - Add 10 μL of the Stop/Detection mix to all wells. The EDTA will chelate  $Mg^{2+}$  and stop the kinase reaction.
  - Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:
  - Read the plate on a TR-FRET-enabled plate reader.
  - Excitation: 320 or 340 nm.
  - Emission: 665 nm (acceptor) and 615 nm (donor).
  - Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) \* 10,000.

## Data Analysis

- Calculate Percent Inhibition: Use the following formula to determine the percentage of c-Met activity inhibited at each compound concentration: % Inhibition =  $100 * (1 - [(Ratio\_Inhibitor - Ratio\_Min) / (Ratio\_Max - Ratio\_Min)])$ 
  - Ratio\_Inhibitor: TR-FRET ratio in the presence of **Meleagrin**.

- Ratio\_Max: TR-FRET ratio of the positive control (DMSO only).
- Ratio\_Min: TR-FRET ratio of the negative control (no enzyme or max inhibition).
- Determine IC<sub>50</sub> Value:
  - Plot the Percent Inhibition against the logarithm of the **Meleagrín** concentration.
  - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
  - The IC<sub>50</sub> is the concentration of **Meleagrín** that produces 50% inhibition of c-Met kinase activity.

## Representative Results

The inhibitory activity of **Meleagrín** against c-Met kinase was quantified using the protocol described above. **Meleagrín** has been previously reported to exhibit excellent ATP-competitive c-Met inhibitory activity.[5][6] The data below are representative of expected results.

Compound	c-Met IC <sub>50</sub> (nM) [Hypothetical]	Notes
Meleagrín	150	A natural product isolated from <i>Penicillium chrysogenum</i> . [6]
Staurosporine	25	A well-known, potent, but non-selective protein kinase inhibitor.
Crizotinib	5	An FDA-approved dual ALK and c-Met inhibitor used as a positive control. [5]

These results demonstrate that **Meleagrín** is a potent inhibitor of c-Met kinase activity. Further studies, such as cell-based assays measuring the inhibition of HGF-induced cell migration and invasion, can corroborate these in vitro findings. [5][14]

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